

Technical Support Center: FHT-1204 In Vivo Studies

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Compound of Interest

Compound Name: FHT-1204

Cat. No.: B10830120

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **FHT-1204** (also known as ONL1204 or xelafaslatide) in in vivo studies for retinal diseases.

Frequently Asked Questions (FAQs)

Q1: What is **FHT-1204** and what is its mechanism of action?

A1: **FHT-1204** is a first-in-class small peptide inhibitor of the Fas receptor.^{[1][2]} Its primary mechanism of action is to block the activation of the Fas signaling pathway, which is a key mediator of apoptosis (programmed cell death) and inflammation in retinal cells.^{[1][3]} By inhibiting the Fas receptor, **FHT-1204** aims to protect crucial retinal cells, such as photoreceptors and retinal pigment epithelium (RPE), from cell death in various retinal diseases.^{[1][4]}

Q2: What are the primary in vivo models used to evaluate **FHT-1204** efficacy?

A2: Preclinical in vivo studies for **FHT-1204** have primarily utilized two key animal models:

- Sodium Iodate-Induced Retinal Degeneration in Rabbits: This model induces oxidative stress, leading to the death of the RPE and subsequent photoreceptor degeneration, mimicking features of age-related macular degeneration (AMD).[5]
- ApoB100 Transgenic Mouse Model of Dry AMD: These mice express the human apolipoprotein B100 (apoB100) gene and, with age or a high-fat diet, develop features consistent with early dry AMD, including sub-RPE deposits and RPE morphological changes. [6][7][8]

Q3: What is the standard route of administration for **FHT-1204** in in vivo studies?

A3: The standard route of administration for **FHT-1204** in both preclinical and clinical studies is via intravitreal (IVT) injection.[1][2] This method delivers the therapeutic peptide directly to the vitreous humor of the eye, allowing it to reach the target retinal tissues.

Q4: What is the reported pharmacokinetic profile of **FHT-1204** in animal models?

A4: Pharmacokinetic studies in rabbits and minipigs have shown that **FHT-1204** has a prolonged residence time in ocular tissues following a single intravitreal injection. The vitreous humor half-life has been reported to be over 100 days, suggesting the potential for extended intervals between treatments.[1][9]

Troubleshooting Guides

Issues Related to **FHT-1204** Formulation and Administration

Problem	Potential Cause	Suggested Solution
Precipitation or aggregation of the peptide solution during preparation.	FHT-1204 is a peptide and may have solubility limitations, especially at higher concentrations. Peptides can also be sensitive to pH and buffer components.	Ensure the peptide is fully dissolved in the recommended vehicle (e.g., DMSO followed by dilution in a suitable buffer as per the manufacturer's protocol).[10] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. Consider using a formulation that has been optimized for in vivo use.
Inconsistent drug delivery or leakage from the injection site.	Improper intravitreal injection technique, incorrect needle size, or excessive injection volume.	Follow established protocols for intravitreal injections in the specific animal model. Use a small gauge needle (e.g., 30-gauge) and inject slowly. The injection volume should be appropriate for the size of the animal's eye (typically 1-2 μ L for mice). Ensure proper positioning of the animal to minimize movement.
Ocular inflammation or adverse reaction post-injection.	Contamination of the injection solution or needle, immune response to the peptide or vehicle, or physical trauma from the injection.	Use sterile techniques for all procedures. Ensure the formulation is endotoxin-free. Administer a topical antibiotic post-injection as a prophylactic measure. Monitor for signs of inflammation such as redness, swelling, or changes in intraocular pressure.

Challenges in the Sodium Iodate Rabbit Model

Problem	Potential Cause	Suggested Solution
High variability in the extent of RPE damage between animals.	The dose of sodium iodate is critical and can have a narrow therapeutic window. ^{[11][12]} Animal-to-animal variability in response is a known issue.	Carefully titrate the sodium iodate dose to achieve consistent RPE damage without causing widespread, non-specific retinal toxicity. Ensure precise intravenous administration. Increase the number of animals per group to account for variability. Use age- and weight-matched animals.
Patchy or inconsistent lesion formation.	Uneven distribution of sodium iodate.	While some patchiness is inherent to the model, ensure slow and steady intravenous injection to promote even distribution. ^[13]
Difficulty in quantifying RPE loss accurately.	Subjectivity in grading fundus images or fluorescein angiography.	Utilize quantitative imaging techniques such as spectral-domain optical coherence tomography (SD-OCT) to measure retinal layer thickness. ^[5] Employ masked evaluators for image analysis to reduce bias.

Hurdles in the ApoB100 Mouse Model of Dry AMD

Problem	Potential Cause	Suggested Solution
Slow or mild disease phenotype development.	The ApoB100 model develops features of early AMD, which can be subtle and progress slowly with age.[6][14]	Use aged mice (e.g., 12 months or older) to observe more pronounced phenotypes. [8] Consider supplementing with a high-fat diet to accelerate the development of AMD-like features, though the genetic component is a stronger driver.[8]
Lack of classic drusen formation.	Mice do not typically form drusen as seen in humans due to differences in their Bruch's membrane.[15]	Focus on other quantifiable endpoints characteristic of early AMD in this model, such as the accumulation of sub-RPE deposits, thickening of Bruch's membrane, and RPE morphological changes, which can be assessed by electron microscopy.[6][8]
Subtle functional deficits that are difficult to measure.	Early-stage retinal degeneration may not result in significant changes in standard electroretinography (ERG) readouts.	Employ more sensitive functional assessments or use ERG protocols specifically designed to detect subtle changes in photoreceptor or RPE function.[6] Correlate functional data with detailed histological analysis.

Quantitative Data Summary

Table 1: **FHT-1204** Dosing in Preclinical and Clinical Studies

Study Type	Animal/Subject	Dose Range	Administration Route	Reference
Pharmacokinetics	Rabbit	10 µg, 50 µg, 100 µg/eye	Intravitreal Injection	[1]
Efficacy Study	rd10 and P23H Mice	Single or two injections	Intravitreal Injection	[16]
Phase 1 Clinical Trial	Human (Retinal Detachment)	25 µg, 50 µg, 100 µg, 200 µg	Intravitreal Injection	[2]
Phase 1b Clinical Trial	Human (Geographic Atrophy)	50 µg, 100 µg, 200 µg	Intravitreal Injection	[2]
Phase 2 Clinical Trial	Human (Geographic Atrophy)	100 µg, 200 µg	Intravitreal Injection	[2]

Table 2: Key Efficacy Readouts for **FHT-1204** In Vivo Studies

Animal Model	Key Efficacy Metric	Measurement Technique	Reference
Sodium Iodate Rabbit Model	Protection of RPE	Fluorescein Angiography	[1]
ApoB100 Mouse Model	Preservation of RPE morphology	RPE flatmounts with ZO1 antibody staining	[1]
ApoB100 Mouse Model	Reduction of caspase-8 activity	Immunohistochemistry	[1]
ApoB100 Mouse Model	Decrease in inflammation	IBA1+ inflammatory cell infiltration analysis	[1]
rd10 and P23H Mouse Models	Preservation of photoreceptor layer thickness	Optical Coherence Tomography (OCT)	[16]
rd10 and P23H Mouse Models	Improved photoreceptor function	Electroretinography (ERG)	[16]

Experimental Protocols

Protocol 1: FHT-1204 Efficacy in the Sodium Iodate Rabbit Model

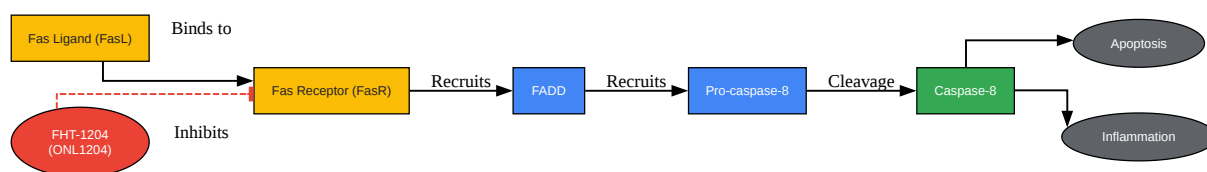
- Animal Model: Use pigmented rabbits.
- **FHT-1204** Administration: Administer a single intravitreal injection of **FHT-1204** (e.g., 25 µg or 100 µg) or vehicle to one eye of each rabbit. The contralateral eye can serve as a control.
- Induction of RPE Damage: At a predetermined time point after **FHT-1204** administration (e.g., 28 days), induce RPE damage by a single intravenous injection of sodium iodate (e.g., >11 mg/kg).
- Efficacy Assessment:
 - Perform fluorescein angiography (FA) to visualize and quantify the area of RPE loss.

- Conduct spectral-domain optical coherence tomography (SD-OCT) to assess retinal structure.
- After a set period, euthanize the animals and perform histological analysis of the retinal tissue.

Protocol 2: FHT-1204 Efficacy in the ApoB100 Mouse Model

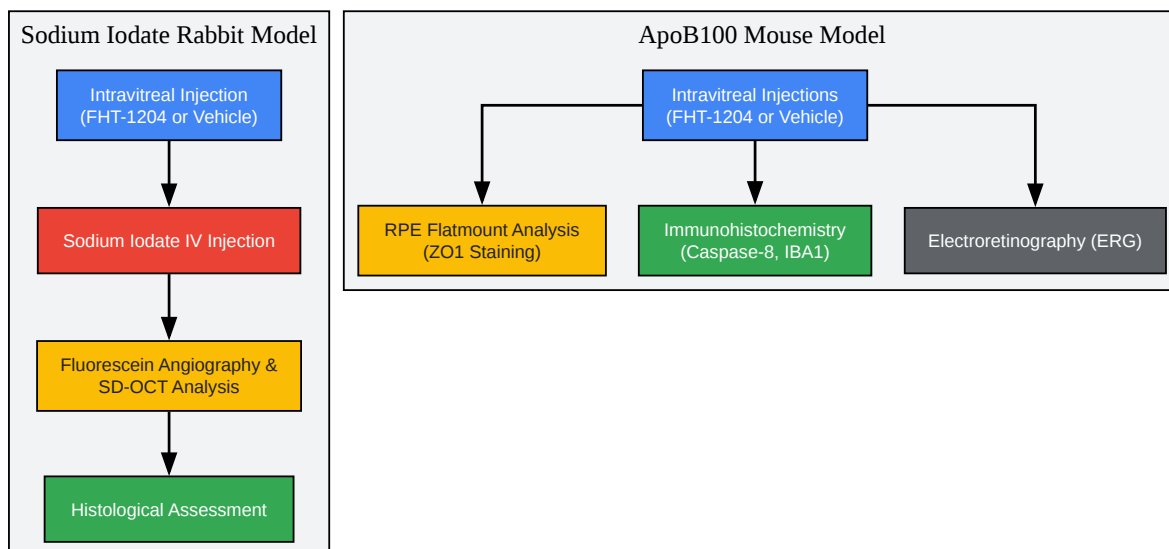
- Animal Model: Use aged ApoB100 transgenic mice. A high-fat diet can be used to potentially accelerate the phenotype.
- **FHT-1204** Administration: Administer two intravitreal injections of **FHT-1204** six weeks apart.
- Efficacy Assessment:
 - Morphological Analysis: At the end of the study period, collect RPE flatmounts and perform immunolabeling with ZO1 antibody to visualize RPE cell margins.
 - Apoptosis and Inflammation: Conduct immunohistochemistry on retinal sections to assess caspase-8 activity (a marker of Fas-mediated apoptosis) and infiltration of inflammatory cells (e.g., using an IBA1 antibody).
 - Functional Analysis: Perform electroretinography (ERG) to evaluate retinal function.

Visualizations



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Caption: **FHT-1204** inhibits the Fas signaling pathway to prevent apoptosis and inflammation.



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Caption: Experimental workflows for **FHT-1204** in vivo efficacy studies.

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